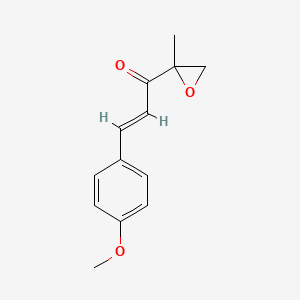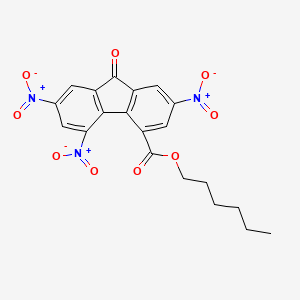
Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester is a complex organic compound with the molecular formula C20H17N3O9 and a molecular weight of 443.368 . This compound is known for its unique structural features, which include a fluorene backbone substituted with nitro groups and a hexyl ester moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves several steps. One common synthetic route includes the nitration of 9H-fluorene-4-carboxylic acid to introduce nitro groups at the 2, 5, and 7 positions. This is followed by the oxidation of the fluorene ring to form the 9-oxo derivative. Finally, esterification with hexanol yields the desired hexyl ester .
Analyse Des Réactions Chimiques
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s nitro groups and ester functionality make it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features and reactivity.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules. The ester functionality allows the compound to be hydrolyzed, releasing the active carboxylic acid and alcohol moieties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester include:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a similar structure but with a methoxy-ethyl ester group instead of a hexyl ester.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester: This compound features an undecyl ester group, providing different physical and chemical properties.
Propriétés
Numéro CAS |
62901-53-5 |
|---|---|
Formule moléculaire |
C20H17N3O9 |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)15-9-11(21(26)27)7-13-17(15)18-14(19(13)24)8-12(22(28)29)10-16(18)23(30)31/h7-10H,2-6H2,1H3 |
Clé InChI |
GPFNVXACSOQIPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


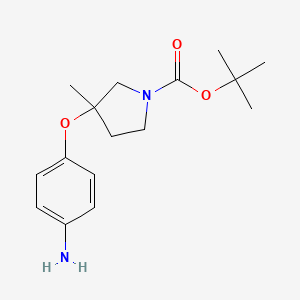
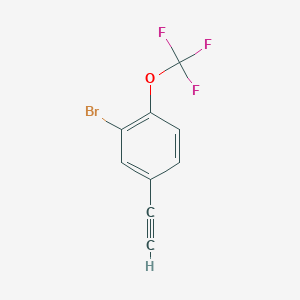


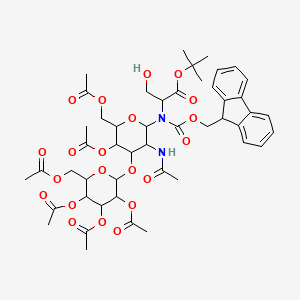
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)

![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)




![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)
